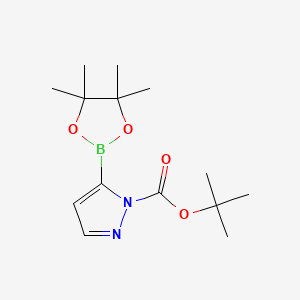

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate

Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS: 1256359-17-7) is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its molecular formula is C₁₄H₂₃BN₂O₄, with a molecular weight of 294.16 g/mol . The structure comprises a pyrazole ring functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position and a pinacol boronate ester at the 5-position. Key properties include moderate aqueous solubility (0.211 mg/mL in water) and high stability under inert conditions . It is synthesized via palladium-catalyzed borylation reactions, often using tert-butyl-protected pyrazole precursors and bis(pinacolato)diboron (B₂pin₂) under controlled conditions .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUUHAAZWMTBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682218 | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-17-7 | |

| Record name | 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 5-bromo-1H-pyrazole-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol derivatives.

Common Reagents and Conditions

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Typically potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

Medicine: Utilized in the synthesis of potential therapeutic agents, particularly in the field of oncology.

Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Molecular Formula : C₁₆H₂₇BN₂O₄

- Key Differences : Methyl groups at pyrazole positions 3 and 5 increase steric bulk, reducing reactivity in cross-coupling reactions compared to the parent compound.

- Applications : Used in targeted drug discovery for anticonvulsant candidates, leveraging its enhanced lipophilicity for blood-brain barrier penetration .

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- Molecular Formula : C₁₇H₂₆BN₃O₄

- Key Differences : Pyridine ring instead of pyrazole enhances Lewis basicity, improving coordination with transition-metal catalysts.

- Applications : Effective in synthesizing kinase inhibitors via regioselective coupling .

Reactivity and Performance

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- The target compound exhibits superior yields (>90%) and faster reaction times due to its balanced steric and electronic profile .

- Methyl-substituted analogs show reduced reactivity, requiring longer reaction times (4–6 hours) .

- Pyridine-based derivatives demonstrate enhanced compatibility with electron-deficient aryl halides .

Physicochemical Properties

Biological Activity

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a pyrazole moiety linked to a dioxaborolane structure. Its molecular formula is with a molecular weight of approximately 293.17 g/mol . The presence of the dioxaborolane unit is significant for its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit anticancer properties. For instance, studies have demonstrated that pyrazole-based compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . Specifically, the incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets relevant to cancer treatment.

The proposed mechanism of action for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation .

Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of various pyrazole derivatives in vitro. Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate was tested against several cancer cell lines including breast and colon cancer. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HT-29 (Colon) | 9.8 |

| A549 (Lung) | 15.0 |

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate. This suggests that the compound promotes early apoptosis .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate?

The synthesis typically involves:

- Pyrazole Ring Formation : Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .

- Boronate Ester Introduction : Suzuki-Miyaura coupling or direct borylation using pinacolborane in the presence of Pd catalysts (e.g., PdCl₂(dppf)) at 80–100°C .

- Protection of the Pyrazole Nitrogen : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like DMAP . Key Optimization : Use anhydrous solvents and inert atmospheres to prevent boronate hydrolysis .

Q. How should this compound be stored to maintain stability?

- Store under inert gas (argon or nitrogen) at 2–8°C to prevent boronate degradation .

- Avoid prolonged exposure to moisture or acidic/basic conditions, which hydrolyze the dioxaborolane ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm pyrazole ring substitution patterns (e.g., δ ~6.5 ppm for pyrazole protons) and Boc group presence (δ ~1.4 ppm for tert-butyl) .

- ¹¹B NMR : A singlet at δ ~30 ppm confirms boronate ester integrity .

- HRMS : Verify molecular weight (e.g., C₁₄H₂₃BN₂O₄ requires m/z 294.15) .

Advanced Research Questions

Q. How can researchers resolve low yields in Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Common Issues & Solutions :

Experimental Design : Perform kinetic studies under varying temperatures (25–80°C) and monitor by TLC/LC-MS to identify degradation pathways .

Q. How to interpret unexpected NMR splitting patterns in the pyrazole ring protons?

- Diastereotopic Effects : Adjacent boronate groups may induce magnetic inequivalence in pyrazole protons, causing complex splitting .

- Solution : Use 2D NMR (COSY, HSQC) to assign signals. Compare with DFT-calculated chemical shifts for validation .

Q. What strategies mitigate instability during long-term catalytic applications?

- Stabilization Methods :

- Encapsulate the compound in micellar systems (e.g., TPGS-750-M) to shield from hydrolysis .

- Use flow chemistry to minimize residence time in reactive environments .

- Stability Data :

| Condition | Half-life (h) | Decomposition Product |

|---|---|---|

| H₂O (pH 7) | >48 | Minimal hydrolysis |

| H₂O (pH 2) | <2 | Pyrazole-1-carboxylic acid |

| DMF, 100°C | 12 | Deborylated pyrazole |

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic activity of this boronate in cross-couplings?

- Possible Factors :

- Ligand Effects : Bulky ligands (e.g., XPhos) improve stability but reduce reactivity in electron-deficient systems .

- Solvent Polarity : THF increases boronate solubility but accelerates protodeboronation vs. toluene .

Safety & Handling

Q. What precautions are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.